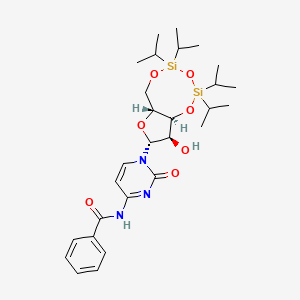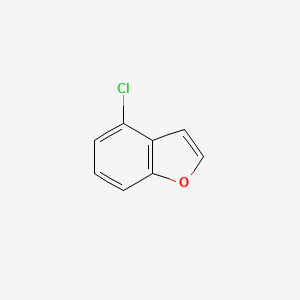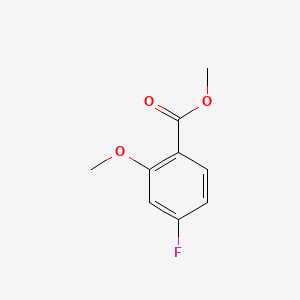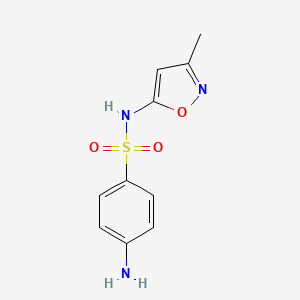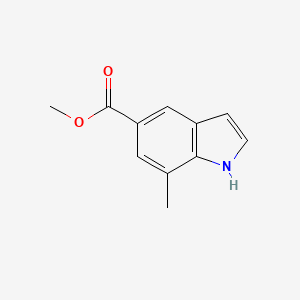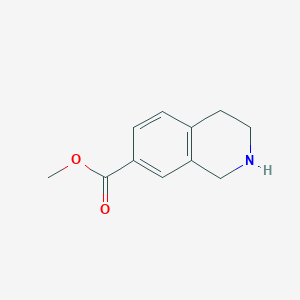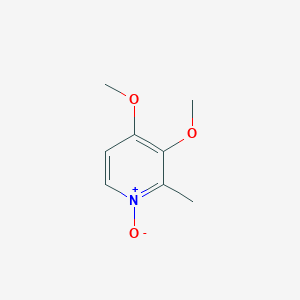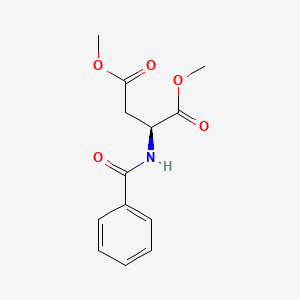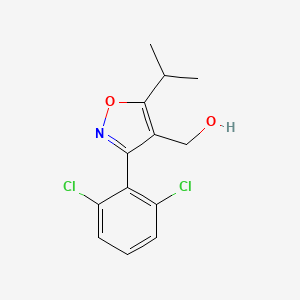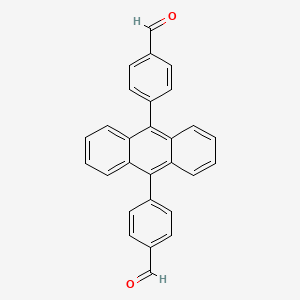
9,10-Bis(4-formylphenyl)anthracene
Overview
Description
9,10-Bis(4-formylphenyl)anthracene (BFA) is a fluorescent dye that is used in a variety of scientific applications, from biochemical and physiological studies to lab experiments. BFA is a synthetic compound composed of two phenyl rings and an anthracene core. It is a stable, non-toxic, and water-soluble compound that has unique optical and photophysical properties. BFA is used in a variety of scientific fields, including biochemistry, genetics, and pharmacology.
Scientific Research Applications
Photophysical Properties
9,10-Bis(4-formylphenyl)anthracene has been studied for its exceptional photophysical properties. These include thermal stability, blue emission in solutions, and a significant red Stokes shift depending on the solvent polarity. Such features make it a potential candidate for use in organic light-emitting devices (OLEDs) (Zhang et al., 2020).
Photocatalysis
This compound has also been involved in photocatalytic applications. Specifically, it has been used as a photocatalyst for radical fluoroalkylation under visible light, highlighting its high reducing power and capability in generating fluoroalkyl radicals (Noto et al., 2018).
Cell Imaging Applications
Additionally, derivatives of this compound exhibit aggregation-induced emission (AIE) behaviors, making them suitable for applications in cell imaging. These derivatives have shown potential as fluorochromes for biological imaging, highlighting their versatility in scientific research (Wang et al., 2020).
Electroluminescent Materials
In the field of electroluminescent materials, derivatives of this compound have been synthesized and used as host materials for green light emission. The study of these derivatives shows promise for their application in improving the performance of electroluminescent devices (Yu et al., 2002).
Fluorescent pH Sensors
This compound derivatives have been developed as novel fluorescent pH sensors. These compounds exhibit aggregation-induced emission characteristics and have been found effective for pH and biomacromolecule sensing (Lu et al., 2010).
Mechanism of Action
Mode of Action
The mode of action of 9,10-Bis(4-formylphenyl)anthracene involves its interaction with light and its ability to emit fluorescence. When excited by light, the compound undergoes a transition from the ground state to an excited state. Upon returning to the ground state, it releases energy in the form of light, which is the basis for its use in OLEDs and other photonic devices . The presence of formyl groups enhances its electron-withdrawing capability, which can influence the photophysical properties of the compound.
Biochemical Pathways
In the context of biochemical pathways, this compound is involved in the pathways related to photophysical and photochemical processes. These pathways include the absorption of photons, excitation to higher energy states, and subsequent emission of light. The compound’s structure allows it to participate in energy transfer processes, which are crucial for its function in optoelectronic devices .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to emit light efficiently. This property is harnessed in the development of OLEDs, where the compound contributes to the brightness and efficiency of the emitted light. The formyl groups play a significant role in modulating the electronic properties, enhancing the overall performance of the devices .
[1][1]: ChemBK : SpringerLink : Ossila
Biochemical Analysis
Biochemical Properties
Anthracene derivatives are known to be important sources of singlet oxygen . This suggests that 9,10-Bis(4-formylphenyl)anthracene may interact with enzymes, proteins, and other biomolecules involved in oxidative processes.
Cellular Effects
Given its potential to generate singlet oxygen, it may influence cell function by affecting oxidative stress pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. As a source of singlet oxygen, it may bind to biomolecules, inhibit or activate enzymes, and alter gene expression through oxidative mechanisms .
Temporal Effects in Laboratory Settings
It has been reported to have excellent thermal stability, which may influence its long-term effects on cellular function .
Metabolic Pathways
Given its potential to generate singlet oxygen, it may interact with enzymes or cofactors involved in oxidative metabolism .
properties
IUPAC Name |
4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPGUWKCPYZVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466366 | |
| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
324750-99-4 | |
| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 9,10-Bis(4-formylphenyl)anthracene utilized in the construction of porous materials?
A: this compound serves as a key building block in the synthesis of a supramolecular organic framework (SOF). [] This compound reacts with β-amino-β-(pyrid-4-yl)acrylonitrile to form a dihydropyridyl product, 9,10-bis(4-((3,5-dicyano-2,6-dipyridyl)dihydropyridyl)phenyl)anthracene (L(1)). [] In the solid state, L(1) assembles into a three-dimensional framework (SOF-1) through strong hydrogen bonds between the nitrogen of the dihydropyridyl group and the nitrogen of the pyridine ring (N-H···N(py)) and π-π interactions. [] This framework, SOF-1, exhibits permanent porosity and has demonstrated potential for gas storage applications. []
Q2: What are the gas adsorption properties of the supramolecular organic framework derived from this compound?
A: The desolvated form of SOF-1, denoted as SOF-1a, displays noteworthy gas adsorption properties. [] It exhibits high uptake capacities for carbon dioxide (CO2) and acetylene (C2H2), exceeding those observed in many other crystalline molecular organic solids. [] Specifically, SOF-1a adsorbs approximately 3 moles of CO2 per mole of host at 16 bar and 298 K. [] Furthermore, SOF-1a demonstrates selectivity in gas adsorption, following the order: C2H2 > CO2 > CH4 > N2. [] This selectivity makes SOF-1a a material of interest for potential applications in gas separation and purification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



